Furazano[3,4-b]pyrazine-5,6-diamine, N-isopropyl-N'-(3,4-dimethylphenyl)-
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Overview
Description
N-[6-(3,4-DIMETHYLANILINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]-N-ISOPROPYLAMINE is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(3,4-DIMETHYLANILINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]-N-ISOPROPYLAMINE typically involves multi-step organic reactions. The starting materials often include 3,4-dimethylaniline and various oxadiazole precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-[6-(3,4-DIMETHYLANILINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]-N-ISOPROPYLAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-[6-(3,4-DIMETHYLANILINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]-N-ISOPROPYLAMINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Material Science: It is used in the development of advanced materials with specific properties, such as conductivity and stability.
Industrial Chemistry: The compound is utilized in various industrial processes, including the synthesis of other complex molecules and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[6-(3,4-DIMETHYLANILINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]-N-ISOPROPYLAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **N-[6-(3,4-DIMETHYLANILINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]-N-METHYLAMINE
- **N-[6-(3,4-DIMETHYLANILINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]-N-ETHYLAMINE
Uniqueness
N-[6-(3,4-DIMETHYLANILINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]-N-ISOPROPYLAMINE is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its isopropylamine moiety, for example, may enhance its binding affinity to certain molecular targets compared to similar compounds with different substituents.
Properties
Molecular Formula |
C15H18N6O |
---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
6-N-(3,4-dimethylphenyl)-5-N-propan-2-yl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine |
InChI |
InChI=1S/C15H18N6O/c1-8(2)16-12-13(19-15-14(18-12)20-22-21-15)17-11-6-5-9(3)10(4)7-11/h5-8H,1-4H3,(H,16,18,20)(H,17,19,21) |
InChI Key |
LMBGONNJCUJOFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC3=NON=C3N=C2NC(C)C)C |
Origin of Product |
United States |
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